Cas no 2090710-04-4 (3,4-Quinolinediamine, 8-bromo-N4-methyl-)

3,4-Quinolinediamine, 8-bromo-N4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3,4-Quinolinediamine, 8-bromo-N4-methyl-
- 8-bromo-N4-methylquinoline-3,4-diamine
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- Inchi: 1S/C10H10BrN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14)
- InChI Key: YOADTAJFSVSHGS-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2Br)C(NC)=C(N)C=1
3,4-Quinolinediamine, 8-bromo-N4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362266-0.05g |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
Enamine | EN300-362266-2.5g |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
1PlusChem | 1P01BTF9-50mg |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95% | 50mg |
$303.00 | 2023-12-19 | |
Aaron | AR01BTNL-50mg |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95% | 50mg |
$303.00 | 2025-02-14 | |
Aaron | AR01BTNL-1g |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95% | 1g |
$1223.00 | 2025-02-14 | |
Aaron | AR01BTNL-100mg |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95% | 100mg |
$439.00 | 2025-02-14 | |
Aaron | AR01BTNL-250mg |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95% | 250mg |
$618.00 | 2025-02-14 | |
Aaron | AR01BTNL-5g |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Enamine | EN300-362266-0.5g |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-362266-0.25g |
8-bromo-N4-methylquinoline-3,4-diamine |
2090710-04-4 | 95.0% | 0.25g |
$431.0 | 2025-03-18 |
3,4-Quinolinediamine, 8-bromo-N4-methyl- Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 3,4-Quinolinediamine, 8-bromo-N4-methyl-
3,4-Quinolinediamine, 8-bromo-N4-methyl- (CAS No. 2090710-04-4): A Comprehensive Overview
3,4-Quinolinediamine, 8-bromo-N4-methyl-, also identified by the CAS registry number 2090710-04-4, is a significant compound in the field of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, electronic materials, and advanced functional materials. The quinoline backbone serves as a fundamental structural motif, while the 8-bromo-N4-methyl substitution introduces unique electronic and steric properties that enhance its utility in various chemical and biological systems.
Recent advancements in synthetic methodologies have enabled the precise synthesis of 3,4-Quinolinediamine, 8-bromo-N4-methyl-, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve the yield and purity of the compound but also pave the way for large-scale production, making it more accessible for industrial applications. The quinoline skeleton has been extensively studied for its role in π-conjugated systems, which are crucial for applications in optoelectronics and photovoltaics.
The 8-bromo substitution on the quinoline ring imparts significant electronic effects, modulating the compound's redox properties and reactivity. This feature is particularly advantageous in electrochemical applications, where tailored redox potentials are essential for designing efficient energy storage devices. Moreover, the N4-methyl group introduces steric hindrance, which can influence the compound's solubility and bioavailability—critical factors in pharmaceutical development.
Emerging research has highlighted the potential of 3,4-Quinolinediamine, 8-bromo-N4-methyl- as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional electrical conductivity and surface area properties, making them ideal candidates for next-generation electronics and catalytic systems. Additionally, studies have demonstrated its role in medicinal chemistry as a scaffold for developing bioactive molecules targeting various therapeutic areas.
In conclusion, 3,4-Quinolinediamine, 8-bromo-N4-methyl- (CAS No. 2090710-04-4) stands out as a multifaceted compound with promising applications across diverse scientific domains. Its unique structural features and tunable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing investigations continue to uncover new dimensions of its utility, this compound is poised to play a pivotal role in shaping future innovations in chemistry and materials science.
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